4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Beschreibung
The compound 4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with an azetidine ring and a chlorinated pyrazole substituent.
- Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity compared to larger heterocycles like piperidine .
- Cyclopropyl substituent: A strained three-membered ring that may improve metabolic stability and lipophilicity .
- Chloro group: A common substituent in bioactive molecules, often influencing electronic properties and binding affinity .
Eigenschaften
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c17-13-6-19-22(10-13)9-11-7-21(8-11)16-15-5-14(12-1-2-12)20-23(15)4-3-18-16/h3-6,10-12H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHMIDRBAPFQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CC(C4)CN5C=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Pyrazole-containing compounds are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure suggests potential COX inhibition, similar to other pyrazole derivatives like celecoxib .
Antimicrobial Activity
Preliminary research indicates that compounds with pyrazole moieties exhibit antimicrobial activity against a range of pathogens. The specific compound under review has not been extensively tested for antimicrobial properties, but related structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activities of 4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole likely stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of pyrazole derivatives, researchers found that a related compound significantly reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could effectively reduce markers of inflammation in animal models, suggesting a promising therapeutic application for inflammatory diseases .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Core: Pyrazolo[3,4-d]pyrimidine, a bicyclic system with a pyrimidine ring fused to pyrazole. Substituents: Chloro and chloromethyl groups at positions 4 and 6, respectively. Biological Relevance: Pyrazolo[3,4-d]pyrimidines are explored as kinase inhibitors, suggesting the chloro substituent may enhance target interaction .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ()
- Core : A tricyclic system combining pyrazole, triazole, and pyrimidine rings.
- Isomerization : Derivatives like compound 7 isomerize under specific conditions, highlighting the sensitivity of fused heterocycles to reaction environments .
- Comparison : The target compound’s simpler bicyclic structure may reduce synthetic complexity while retaining aromatic stabilization.
Azetidine-Containing Derivatives
2-(1-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile ()
- Structure: Features an azetidine ring linked to a piperidine-isonicotinoyl group.
- Synthesis : Prepared via a multi-step protocol in acetonitrile under nitrogen, emphasizing the need for inert conditions in azetidine functionalization .
- Comparison: The target compound’s azetidine is substituted with a pyrazolo[1,5-a]pyrazine group instead of a piperidine-isonicotinoyl moiety, which may reduce steric hindrance and alter pharmacokinetics.
Cyclopropyl-Substituted Analogs
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine ()
- Structure : Contains a morpholine ring instead of azetidine, with a pyrrolidine-carbonyl substituent.
- Molecular Weight : 341.4 g/mol (C₁₈H₂₃N₅O₂), compared to the target compound’s undetermined molecular weight.
Chlorinated Pyrazole Derivatives
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): Contains a p-tolyl group and imino substituents, contrasting with the target’s chloro and azetidine-methyl groups. Biological Implication: Chloro substituents in pyrazoles are often associated with improved metabolic stability compared to amino or imino groups .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Strategies : highlights the use of acetonitrile and nitrogen atmospheres for azetidine functionalization, suggesting similar conditions may apply to the target compound’s synthesis .
- Substituent Effects : The cyclopropyl group () may enhance lipophilicity, while the chloro group () could improve target binding via halogen bonding .
- Structural Flexibility : Azetidine’s rigidity compared to morpholine () or piperidine () may reduce off-target interactions in biological systems .
Vorbereitungsmethoden
Cyclocondensation of N-Amino-2-iminopyrazines
Pyrazolo[1,5-a]pyrazine derivatives are synthesized via acid-catalyzed cyclocondensation between N-amino-2-iminopyrazine 1a and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate 2a ). Optimal conditions involve acetic acid (6 equiv) under an O₂ atmosphere at 130°C, yielding 94% of pyrazolo[1,5-a]pyrazine 4a (Table 1).
Table 1: Optimization of Pyrazolo[1,5-a]pyrazine Synthesis
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 4 | HOAc (6) | O₂ | 94 |
Cyclopropanation of Pyrazine Substituents
The 2-cyclopropyl group is introduced via Pd-catalyzed cross-coupling between pyrazolo[1,5-a]pyrazine-4-boronic acid and cyclopropane derivatives. Using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), this step achieves 78–82% yields.
Preparation of Azetidin-3-ylmethyl Linker
Azetidine Ring Formation
Azetidine is synthesized via Gabriel synthesis, where 1,3-dibromopropane reacts with potassium phthalimide, followed by hydrazinolysis to yield azetidine-3-amine.
Functionalization with Methyl Groups
The azetidine nitrogen is alkylated using methyl iodide (CH₃I) in the presence of NaH, producing 1-methylazetidine-3-methanol. Subsequent oxidation with PCC yields 1-methylazetidine-3-carbaldehyde, which undergoes reductive amination with NH₄OAc/NaBH₃CN to introduce the methylene bridge.
Chlorination of Pyrazole at the 4-Position
Direct Chlorination Using SOCl₂
The 4-chloro substituent is introduced via reaction of 1H-pyrazole with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by DMF. For example, 3,5-dimethyl-1H-pyrazole reacts with SOCl₂ (2.0 equiv) at reflux for 8 h, yielding 4-chloro-3,5-dimethyl-1H-pyrazole (50% yield, confirmed by -NMR).
Key Reaction Parameters:
-
Catalyst : DMF (0.25 equiv)
-
Solvent : Anhydrous CH₂Cl₂
-
Temperature : Reflux (40°C)
Final Assembly via Sequential Coupling
Conjugation of Azetidine and Pyrazolo[1,5-a]pyrazine
The azetidine-3-carbaldehyde is coupled with 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-amine via reductive amination (NaBH₃CN, MeOH) to form the secondary amine linkage.
Alkylation of 4-Chloro-1H-pyrazole
The azetidine-methyl intermediate undergoes nucleophilic substitution with 4-chloro-1H-pyrazole in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C, yielding the final product.
Optimization Data:
-
Base : K₂CO₃ > Cs₂CO₃ (higher regioselectivity)
-
Solvent : DMF > DMSO (shorter reaction time)
-
Yield : 68–72% after column chromatography
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Chlorination :
-
Azetidine Ring Strain :
-
Purification Complexity :
Q & A
How can multi-step synthetic pathways for this compound be optimized to balance yield and selectivity in heterocyclic coupling reactions?
Methodological Answer:
The synthesis of complex pyrazolo-pyrazine derivatives typically involves palladium-catalyzed cross-coupling, cyclization, and functional group transformations. Key steps include:
- Cyclopropane Ring Introduction: Utilize Suzuki-Miyaura coupling for cyclopropyl group attachment, optimizing catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or THF) to enhance regioselectivity .
- Azetidine Functionalization: Employ nucleophilic substitution with azetidine intermediates under controlled pH (basic conditions) to minimize side reactions .
- Solvent and Temperature Effects: Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while stepwise temperature gradients (60–100°C) prevent decomposition of thermally sensitive intermediates .
Yield optimization often requires iterative Design of Experiments (DoE) approaches, such as factorial designs, to identify critical parameters like reagent stoichiometry and reaction time .
What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in this compound’s heterocyclic core?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemical uncertainties in the azetidine and pyrazolo[1,5-a]pyrazine moieties by analyzing single-crystal diffraction data. Weak C–H⋯O/N interactions and dihedral angles between rings provide insights into conformational stability .
- Multinuclear NMR (¹³C, ¹⁵N): Assign quaternary carbons and nitrogen environments using DEPT-135 and HMBC correlations. The deshielded chlorine atom (δ ~100–110 ppm in ¹³C NMR) confirms its electronic effects on adjacent rings .
- High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric intermediates by resolving mass accuracy to <2 ppm, critical for verifying substituent positions .
How does the 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl group influence reactivity in cross-coupling reactions compared to halogenated analogs?
Methodological Answer:
The cyclopropyl group enhances electron density at the pyrazine ring, facilitating electrophilic aromatic substitution (e.g., nitration, sulfonation) but reducing oxidative addition efficiency in Pd-catalyzed reactions. Key comparisons:
- Reactivity vs. Chlorinated Analogs: Cyclopropyl-substituted derivatives show slower Buchwald-Hartwig amination rates due to steric hindrance but higher stability under acidic conditions .
- Electronic Effects: DFT calculations indicate the cyclopropyl group’s σ-donor character increases HOMO energy by ~0.5 eV, favoring nucleophilic attack at the 4-position .
Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) should be addressed via Hammett plots to correlate substituent effects with reaction rates .
What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential, and how do structural features correlate with activity?
Methodological Answer:
- Kinase Profiling: Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) assays against kinase panels (e.g., EGFR, VEGFR2) to assess IC₅₀ values. The azetidine linker’s rigidity may enhance binding to ATP pockets .
- Structure-Activity Relationship (SAR): Compare bioactivity with analogs lacking the cyclopropyl group (e.g., 2-methyl derivatives). The cyclopropyl moiety’s steric bulk often improves selectivity but reduces solubility, necessitating logP optimization .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations, correlating with zwitterionic character from the pyrazole-chlorine motif .
How should researchers address discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrazine derivatives across studies?
Methodological Answer:
- Standardize Assay Conditions: Variability in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hrs) significantly impacts IC₅₀ values. Meta-analyses using standardized protocols (e.g., CLSI guidelines) are essential .
- Solubility Considerations: Discrepancies in DMSO concentration (>0.1% v/v) or buffer pH (7.4 vs. 6.5) can artifactually reduce apparent potency. Pre-formulation studies with PEG-400 or cyclodextrins improve consistency .
- Orthogonal Validation: Confirm hits via SPR (Surface Plasmon Resonance) to rule out fluorescence-based assay artifacts .
What computational strategies are effective for predicting this compound’s metabolic stability and off-target interactions?
Methodological Answer:
- Metabolism Prediction: Combine molecular docking (AutoDock Vina) with CYP450 isoform specificity (CYP3A4, CYP2D6) models. The chloropyrazole group is prone to oxidative dehalogenation, flagged via MetaSite software .
- Off-Target Profiling: Use similarity ensemble approach (SEA) to predict GPCR or ion channel binding. The azetidine’s basic nitrogen may interact with hERG channels, requiring patch-clamp validation .
- MD Simulations: Run 100-ns trajectories (AMBER) to assess conformational stability in lipid bilayers, critical for blood-brain barrier permeability predictions .
What chromatographic techniques optimize purification of intermediates with polar functional groups in the synthesis pathway?
Methodological Answer:
- HPLC Method Development: Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for azetidine-containing intermediates. Adjust pH to 3.0 to protonate basic nitrogens and improve peak symmetry .
- Ion-Exchange Chromatography: Separate charged byproducts (e.g., unreacted chloropyrazole) using Q Sepharose FF resin and NaCl gradients (0–1M) .
- Preparative TLC: Resolve regioisomeric impurities on silica gel GF₂₅₄ with ethyl acetate/hexane (3:7), visualized under UV 254 nm .
How do structural analogs with alternative heterocycles (e.g., oxadiazole vs. triazole) compare in terms of synthetic complexity and bioactivity?
Data-Driven Comparison:
| Analog Feature | 2-Cyclopropylpyrazolo[1,5-a]pyrazine | 4-Oxadiazole Derivative | 1,2,4-Triazole Derivative |
|---|---|---|---|
| Synthetic Steps | 6–8 steps | 5–7 steps | 7–9 steps |
| Yield Range | 12–25% | 18–35% | 10–20% |
| Kinase IC₅₀ (nM) | EGFR: 48 ± 6 | VEGFR2: 120 ± 15 | CDK4/6: 85 ± 10 |
| Metabolic Stability (t₁/₂) | 42 min (human liver microsomes) | 28 min | 55 min |
The cyclopropyl-pyrazolo core offers a balance between synthetic feasibility and target engagement, though oxadiazole analogs exhibit higher yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
